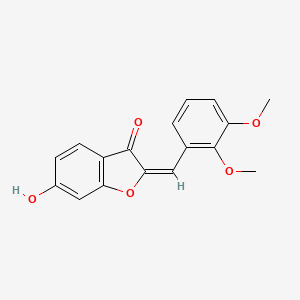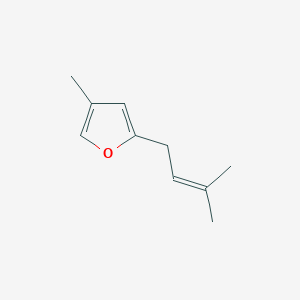
4-Methyl-2-(3-methylbut-2-en-1-yl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(3-methylbut-2-en-1-yl)furan, also known as Rosefuran, is an organic compound classified as a terpenoid. It is a minor constituent of the aroma of the rose (Rosa damascena) and has an odor threshold of 200 ppb. This compound is also known for its role as a female sex pheromone in certain mite species .
Synthetic Routes and Reaction Conditions:
Prenylation Method: One of the common synthetic routes involves the prenylation of furan derivatives.
Cyclization Method: Another method involves the cyclization of suitable acyclic precursors such as 5-oxogeraniol and 5-hydroxycitral.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid followed by decarboxylation.
Industrial Production Methods:
Condensation and Cyclization: A patented industrial process involves the condensation of 3-formylpropionic acid methyl ester with crotonaldehyde, followed by cyclization to form a furan derivative.
Types of Reactions:
Oxidation: Rosefuran can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation, where Rosefuran reacts with halogens like chlorine or bromine under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: The major products include furan derivatives with additional oxygen-containing functional groups.
Reduction: The major products are reduced forms of Rosefuran, such as dihydrofuran derivatives.
Substitution: Halogenated furan derivatives are the major products.
Chemistry:
- Rosefuran is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
Medicine:
- Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory and anticancer properties .
Industry:
Wirkmechanismus
The mechanism by which Rosefuran exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to receptor proteins in the olfactory system of mites, triggering mating behaviors . In industrial applications, its fragrance properties are due to its ability to interact with olfactory receptors in humans, producing a rose-like scent .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-prenylfuran: Another terpenoid with similar structural features.
2-(3-Methyl-2-butenyl)-3-methylfuran: A compound with similar functional groups and chemical properties.
Uniqueness:
- Rosefuran is unique due to its dual role as both a fragrance component and a biological pheromone. Its specific structure allows it to interact with a wide range of receptors, making it versatile in both industrial and biological applications .
Eigenschaften
CAS-Nummer |
66641-51-8 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-methyl-2-(3-methylbut-2-enyl)furan |
InChI |
InChI=1S/C10H14O/c1-8(2)4-5-10-6-9(3)7-11-10/h4,6-7H,5H2,1-3H3 |
InChI-Schlüssel |
MFSVECXXOVANJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=C1)CC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


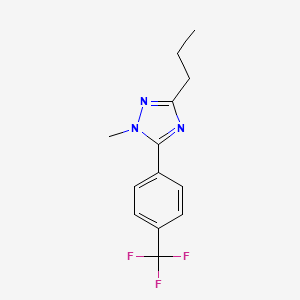
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
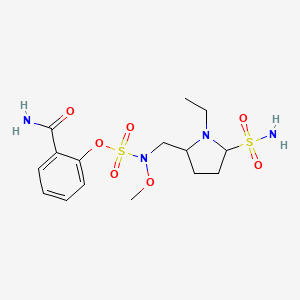
![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
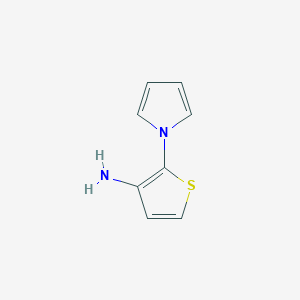
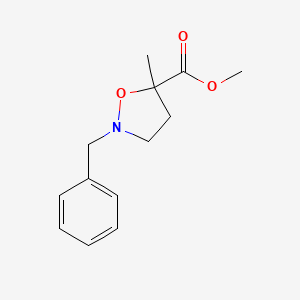
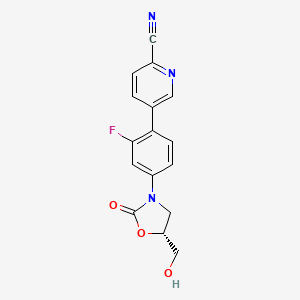
![2-[2-(Phenylselanyl)prop-2-en-1-yl]furan](/img/structure/B15211856.png)
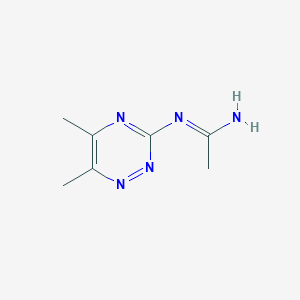
![8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15211864.png)
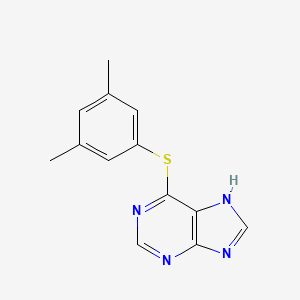
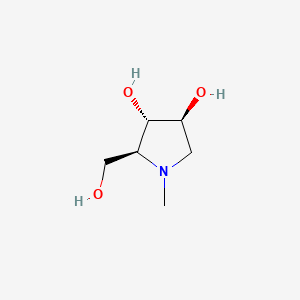
![[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B15211874.png)
